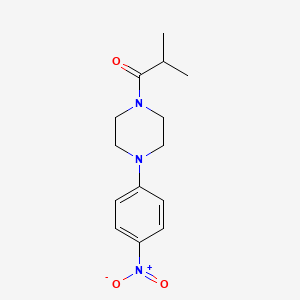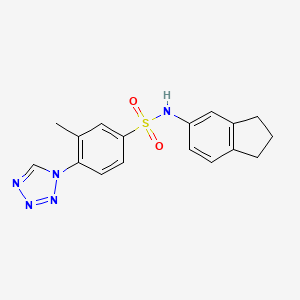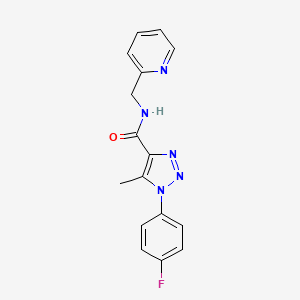
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide, also known as CNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNPA is a white to off-white powder that is soluble in water and organic solvents. It is a member of the piperazine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are necessary for the growth and survival of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other disease-causing organisms. It has also been shown to have anti-inflammatory properties and to reduce the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide has several advantages for use in scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. This compound has been shown to have potential toxicity in certain cell lines, and its effects on humans are not fully understood.
未来方向
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have potential neuroprotective properties and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have selective toxicity against cancer cells and may be able to target specific types of cancer cells without harming healthy cells.
Overall, this compound is a promising compound that has potential applications in a wide range of scientific research areas. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of acetic anhydride. This method yields this compound with a high degree of purity and has been used in many scientific studies.
科学研究应用
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. This compound has also been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-10-7-9(17(19)20)1-2-11(10)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHATUMHVKJKULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)